辛基酚

描述

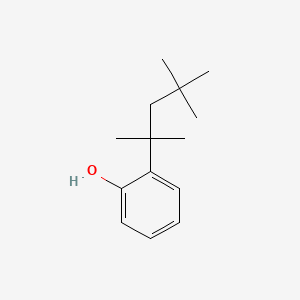

Octylphenol represents a large number of isomeric compounds. The octyl group may be branched in a variety of ways or be a straight chain and may be located at either the 2-, 3- or 4-position of the benzene ring . Of these potential isomers, 4-tertoctylphenol is the most commercially important . It is used as an intermediate in the production of phenol/formaldehyde resins and in the manufacture of octylphenol ethoxylates .

Synthesis Analysis

Octylphenols are synthesized by alkylation of phenol with diisobutylenes in the presence of ion-exchange resin Amberlyst 36 Dry . Thermodynamic characteristics were calculated for the reactions that occur in a reaction system .Molecular Structure Analysis

The molecular formula of Octylphenol is C14H22O . The average mass is 206.324 Da and the monoisotopic mass is 206.167068 Da .Chemical Reactions Analysis

Octylphenol is a member of the class of phenols that is phenol which is substituted at the para- position by an octyl group . It has a role as a surfactant, a xenoestrogen, and a metabolite .Physical And Chemical Properties Analysis

Octylphenol is a white to pink crystalline solid . It is used as a raw material for synthetic chemicals, chemical intermediate to UV stabilizers, products for children (e.g., Toys, children’s cosmetics), food packaging, paper plates, cutlery, oil phenolic resins, surfactants, pesticides, and many others .科学研究应用

Environmental Pollution and Biodegradation

Octylphenol is recognized as an environmental pollutant with endocrine-disrupting effects. Research has been conducted on its degradation using laccase-mediated systems . These studies are crucial for developing effective methods to mitigate the pollutant effects of Octylphenol in the environment.

Ecotoxicological Studies

Studies have utilized Octylphenol to understand its impact on the ecosystem, particularly its role in endocrine disruption. The ecotoxicological estimation of Octylphenol degradation by fungi like Umbelopsis isabellina has been explored to assess changes in environmental toxicity .

Medical Device Manufacturing

Octylphenol ethoxylates, derivatives of Octylphenol, are used in the production of various medical devices, such as in vitro diagnostic kits and reagents. They are also involved in the manufacturing of Active Pharmaceutical Ingredients (APIs) and chromatography resins for the biopharmaceutical industry .

Surfactant and Industrial Applications

Octylphenol and its ethoxylates serve as non-ionic surfactants. They are used in industrial processes as detergents, solubilizers, emulsifiers, and dispersants. Their application extends to household cleaning, textile, leather, and chemical fiber industries .

Metabolomics and Liver Function Research

In metabolomics, Octylphenol has been used to study metabolic changes in the liver. Research on mice has revealed how low-dose Octylphenol can affect liver weight and organ coefficient without altering other liver function markers .

Endocrine System Research

Octylphenol is a subject of research due to its potential to disrupt the endocrine system. Studies have investigated its effects on the reproductive system and other hormone-regulated body functions. This research is vital for understanding the implications of Octylphenol exposure on human health .

作用机制

Target of Action

Phenol, 2-(1,1,3,3-tetramethylbutyl)-, also known as tert-Octylphenol or Octylphenol, is a nonionic surfactant . It primarily targets lipoprotein lipase, inhibiting its function . Lipoprotein lipase plays a crucial role in lipid metabolism, breaking down triglycerides in lipoproteins into free fatty acids.

Mode of Action

The compound interacts with its target, lipoprotein lipase, by inhibiting its activity . This inhibition prevents the breakdown of triglycerides into free fatty acids, leading to induced hyperlipidaemia . It also acts as a surfactant, reducing surface tension and aiding in the liquefaction and removal of mucus- and pus-containing bronchopulmonary secretions .

Biochemical Pathways

The primary biochemical pathway affected by Phenol, 2-(1,1,3,3-tetramethylbutyl)- is lipid metabolism. By inhibiting lipoprotein lipase, it disrupts the normal breakdown of triglycerides, leading to an increase in plasma triglyceride levels .

Result of Action

The inhibition of lipoprotein lipase by Phenol, 2-(1,1,3,3-tetramethylbutyl)- results in increased levels of triglycerides in the plasma, a condition known as hyperlipidaemia . This can have various effects at the molecular and cellular level, including potential impacts on cell membrane structure and function due to altered lipid profiles.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenol, 2-(1,1,3,3-tetramethylbutyl)-. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances can impact its efficacy as a surfactant . .

安全和危害

属性

IUPAC Name |

2-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15/h6-9,15H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXWOBXNYNULJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042271 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

CAS RN |

3884-95-5, 27193-28-8 | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1,3,3-Tetramethylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S262P7049B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)